2-Fluoro-5-(trifluoromethyl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

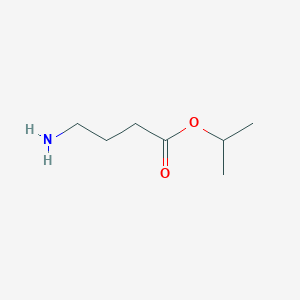

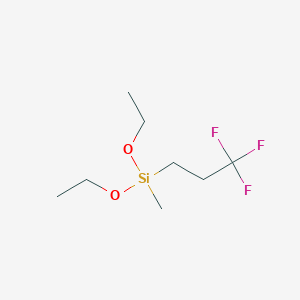

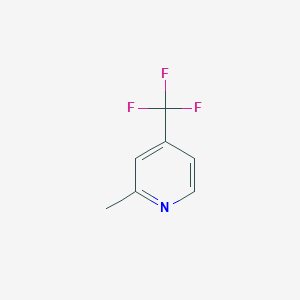

2-Fluoro-5-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5H2F4N2 . It has a molecular weight of 166.08 g/mol . The IUPAC name for this compound is 2-fluoro-5-(trifluoromethyl)pyrimidine .

Synthesis Analysis

Trifluoromethylpyridines, which include 2-Fluoro-5-(trifluoromethyl)pyrimidine, are synthesized and applied as key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds is an important research topic due to the unique physicochemical properties of the fluorine atom .Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-(trifluoromethyl)pyrimidine includes a pyrimidine ring with a fluorine atom at the 2nd position and a trifluoromethyl group at the 5th position . The InChI string representation of the molecule isInChI=1S/C5H2F4N2/c6-4-10-1-3 (2-11-4)5 (7,8)9/h1-2H . Physical And Chemical Properties Analysis

2-Fluoro-5-(trifluoromethyl)pyrimidine has a molecular weight of 166.08 g/mol . It has a topological polar surface area of 25.8 Ų and a complexity of 127 . It has no hydrogen bond donors, six hydrogen bond acceptors, and no rotatable bonds .科学的研究の応用

Pharmaceutical Research

“2-Fluoro-5-(trifluoromethyl)pyrimidine” is utilized in pharmaceutical research, particularly in the design and synthesis of new drugs. For instance, derivatives of this compound have been explored for their antitumor activities. Compounds with a trifluoromethyl group, like this one, are often evaluated for their potential against various human tumor cell lines due to their ability to interact with biological systems in unique ways .

Organic Synthesis

This compound serves as a reactant in organic synthesis processes. It can be used to prepare aminopyridines through amination reactions, which are valuable intermediates in the synthesis of more complex molecules .

Catalysis

In catalysis, “2-Fluoro-5-(trifluoromethyl)pyrimidine” may act as a ligand that facilitates regioselective reactions. For example, it could potentially be involved in the oxidative coupling of xylenes catalyzed by palladium, leading to the production of tetramethylbiphenyls .

Agricultural Chemistry

Compounds with trifluoromethyl groups are significant in the development of crop-protection products. While the search results do not specify this compound’s use in agriculture, its structural analogs are used as intermediates for synthesizing pesticides and herbicides .

作用機序

Target of Action

Fluorinated pyrimidines, a class of compounds to which 2-fluoro-5-(trifluoromethyl)pyrimidine belongs, are known to interact with various enzymes involved in nucleic acid synthesis and modification .

Mode of Action

Fluorinated pyrimidines are known to inhibit enzymes like thymidylate synthase (ts), dna topoisomerase 1 (top1), and various rna modifying enzymes . These enzymes play crucial roles in DNA and RNA synthesis and modification, and their inhibition can disrupt these processes, leading to cytotoxic effects .

Biochemical Pathways

They can inhibit the synthesis of thymidylate, a key component of DNA, by inhibiting TS . This can lead to imbalances in the deoxynucleotide pool, disrupting DNA synthesis and repair, and causing lethal DNA damage .

Result of Action

The inhibition of key enzymes involved in nucleic acid synthesis and modification by fluorinated pyrimidines can lead to cytotoxic effects . These effects can disrupt cellular processes and potentially lead to cell death .

Action Environment

The fluorine atom’s high electronegativity, small size, and strong c–f bond can impact the chemical reactivity, physico-chemical behavior, and biological activity of fluorinated compounds .

Safety and Hazards

2-Fluoro-5-(trifluoromethyl)pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

将来の方向性

特性

IUPAC Name |

2-fluoro-5-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F4N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWJTWUFYSMONN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602138 |

Source

|

| Record name | 2-Fluoro-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-(trifluoromethyl)pyrimidine | |

CAS RN |

1214344-68-9 |

Source

|

| Record name | 2-Fluoro-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-7,12-diphenylbenzo[k]fluoranthene](/img/structure/B178900.png)

![3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B178903.png)

![8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B178912.png)

![2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B178915.png)